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Introduction

Hexabromobenzene (HBB) is a fully brominated aromatic compound belonging to the class of
brominated flame retardants (BFRS). Its high bromine content and thermal stability have led to
its use in various industrial applications to reduce the flammability of materials. However, its
persistence in the environment, potential for bioaccumulation, and toxicological properties have
raised significant concerns for human health and the environment. This technical guide
provides a comprehensive overview of the toxicological profile of hexabromobenzene,
summarizing key data, detailing experimental methodologies, and elucidating known
mechanisms of toxicity.

Physicochemical Properties
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Property Value Reference
CAS Number 87-82-1
Molecular Formula CeBre
Molecular Weight 551.49 g/mol
Appearance White to pale beige crystalline
powder
Melting Point 316-318 °C
Boiling Point 419.8 °C (estimated)

Water Solubility

0.00013 mg/L at 25 °C

Log K_ow_

6.88

Vapor Pressure

1.1 x 1077 mmHg at 25 °C

Toxicokinetics
Absorption

Hexabromobenzene is readily absorbed following oral ingestion. In rats, approximately 90% of

an oral dose was absorbed.[1] Dermal absorption is expected to be lower than oral absorption

due to its low water solubility and high lipophilicity. Inhalation is also a potential route of

exposure, particularly in occupational settings.

Distribution

Following absorption, hexabromobenzene is widely distributed throughout the body, with a

strong affinity for adipose tissue due to its high lipophilicity.[2] It has been detected in various

tissues, including the liver, brain, kidney, and spleen in animal studies.[2] HBB can cross the

placenta and has been found in fetal tissues.[2]

Metabolism

The metabolism of hexabromobenzene is limited. In rats, the primary metabolic pathway

involves reductive debromination to form lower brominated benzenes, such as
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pentabromobenzene and tetrabromobenzenes.[3] These metabolites, along with the parent
compound, can be further metabolized to a small extent to form hydroxylated and sulfur-
containing derivatives.[2] The induction of cytochrome P450 enzymes, particularly CYP1A1l and
CYP2B1, has been observed following exposure to HBB, which may play a role in its
metabolism.[4]

Excretion

Hexabromobenzene and its metabolites are primarily excreted in the feces.[2] Biliary excretion
is a significant route of elimination for the parent compound and its metabolites. Urinary
excretion is a minor pathway.[2] HBB has a long biological half-life due to its storage in adipose
tissue.

Toxicological Data
Acute Toxicity

Hexabromobenzene exhibits low to moderate acute toxicity.

Endpoint Species Route Value Reference
LDso Rat Oral >2000 mg/kg [5]
LDso Mouse Oral 4700 mg/kg [4]
LDso Rabbit Dermal >9400 mg/kg [4]

Subchronic Toxicity

Repeated exposure to hexabromobenzene can lead to adverse effects, primarily targeting the
liver.
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Species

Route

Duration

Effects
Observed
at LOAEL

Referenc

NOAEL LOAEL

Rat

Oral (diet)

12 weeks

Induced
2 carboxylest
mg/kg/day erase

activity

Chronic Toxicity and Carcinogenicity

Long-term studies on the chronic toxicity and carcinogenicity of hexabromobenzene are limited.

A two-generation study in rats fed diets containing HCB showed increased incidences of

parathyroid adenomas, phaeochromocytomas, and neoplastic liver nodules in the F1

generation, suggesting potential carcinogenic activity.[7] However, a definitive carcinogenicity

bioassay by a major regulatory body like the National Toxicology Program (NTP) has not been

identified.

luct | Devel | Toxici

Effects
. Study Referenc
Species Route NOAEL LOAEL Observed
Type e
at LOAEL
No adverse
Two- 20 >20 effects on
Rat Gavage ] ) [6]
generation mg/kg/day mg/kg/day reproductio
n
Decreased
fetal body
Developme 150 500 weight and
Mouse Gavage ) [6]
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malformati
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The genotoxicity of hexabromobenzene has been evaluated in a number of in vitro and in vivo
assays. The available data suggest that HBB is not mutagenic in bacterial reverse mutation
assays (Ames test).[6] Information on its potential to induce chromosomal aberrations or
micronuclei is less clear and requires further investigation.

Metabolic
Assay Test System o Result Reference
Activation

Bacterial
Reverse Salmonella i ) )

) o With and without ~ Negative [6]
Mutation Assay typhimurium

(Ames Test)

In vitro
Chromosomal - - Not found

Aberration Test

In vivo
Micronucleus - - Not found
Test

Mechanisms of Toxicity and Signaling Pathways
Induction of Cytochrome P450 Enzymes

Hexabromobenzene is a known inducer of cytochrome P450 (CYP) enzymes, particularly
members of the CYP1A and CYP2B families.[4] This induction is likely mediated through the
activation of the aryl hydrocarbon receptor (AhR) and the constitutive androstane receptor
(CAR), respectively.

Induces Transcription
Activates
Hexabromobenzene Activates

Induces Transcription
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Fig. 1. HBB-mediated induction of Cytochrome P450 enzymes.

The induction of these enzymes can alter the metabolism of both endogenous and exogenous
compounds, potentially leading to the formation of reactive metabolites and cellular stress.

Neurotoxicity

Studies in zebrafish have demonstrated that hexabromobenzene can induce developmental
neurotoxicity.[8] Exposure to HBB led to locomotor behavioral anomalies, which were
associated with the inhibition of acetylcholinesterase (AChE) activity.[8] This inhibition leads to
an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of
cholinergic receptors and disruption of normal nerve function.

Click to download full resolution via product page

Fig. 2: Proposed mechanism of HBB-induced neurotoxicity.

Endocrine Disruption

The potential for hexabromobenzene to act as an endocrine disruptor is an area of ongoing
research. Due to its structural similarity to other halogenated aromatic hydrocarbons, there is a
possibility that HBB could interact with nuclear receptors, such as the estrogen receptor (ER),
androgen receptor (AR), and thyroid hormone receptor (TR). However, specific data from
receptor binding or transactivation assays for hexabromobenzene are currently limited.

Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay - OECD
471)

e Test System:Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and
Escherichia coli strain (e.g., WP2 uvrA).[9][10][11]
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e Method: The plate incorporation method or pre-incubation method is used. Bacteria are
exposed to various concentrations of the test substance in the presence and absence of a
metabolic activation system (S9 mix from induced rat liver).[9][10]

o Endpoint: The number of revertant colonies (colonies that have regained the ability to
synthesize an essential amino acid) is counted. A substance is considered mutagenic if it
causes a dose-dependent and reproducible increase in the number of revertant colonies.[9]

In Vivo Micronucleus Test (OECD 474)

o Test System: Rodents, typically mice or rats.[3][12]

e Method: Animals are administered the test substance, usually by oral gavage or
intraperitoneal injection, at three or more dose levels. Bone marrow or peripheral blood is
collected at appropriate time points after treatment.[3][12]

» Endpoint: The frequency of micronucleated polychromatic erythrocytes (immature red blood
cells) is determined by microscopic analysis. A significant, dose-dependent increase in the
frequency of micronucleated cells indicates clastogenic or aneugenic activity.[3]
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Fig. 3: General workflow for an in vivo micronucleus test.

In Vitro Chromosomal Aberration Test (OECD 473)

o Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or
human peripheral blood lymphocytes.[4][13][14][15][16]

o Method: Cell cultures are exposed to the test substance at various concentrations, with and
without a metabolic activation system (S9 mix). Cells are harvested at a suitable time after
treatment, and metaphase chromosomes are prepared and analyzed.[4][14][15][16]
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o Endpoint: The frequency of cells with structural chromosomal aberrations (e.g., breaks, gaps,
exchanges) is determined by microscopic examination. A significant, dose-dependent
increase in the percentage of aberrant cells indicates clastogenic potential.[4][15]

Conclusion

Hexabromobenzene exhibits a complex toxicological profile characterized by low to moderate
acute toxicity but concerns for potential long-term effects. The primary target organ for
subchronic toxicity appears to be the liver. Evidence suggests potential for carcinogenicity,
developmental toxicity at high doses, and neurotoxicity through acetylcholinesterase inhibition.
Its ability to induce cytochrome P450 enzymes indicates a potential for altered metabolism of
other substances. While current genotoxicity data are largely negative, further investigation is
warranted. The endocrine-disrupting potential of hexabromobenzene remains an area requiring
more definitive research. Given its persistence and bioaccumulative properties, continued
evaluation of the long-term health risks associated with hexabromobenzene exposure is
essential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. researchgate.net [researchgate.net]

o 2. Hexabromobenzene | C6Br6 | CID 6905 - PubChem [pubchem.ncbi.nlm.nih.gov]
» 3. nucro-technics.com [nucro-technics.com]

e 4. catalog.labcorp.com [catalog.labcorp.com]

e 5. Technical Reports [ntp.niehs.nih.gov]

e 6. chemview.epa.gov [chemview.epa.gov]

e 7. Two-generation chronic toxicity study with hexachlorobenzene in the rat - PubMed
[pubmed.ncbi.nim.nih.gov]

» 8. Bioconcentration and developmental neurotoxicity of novel brominated flame retardants,
hexabromobenzene and pentabromobenzene in zebrafish - PubMed

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://catalog.labcorp.com/toxicology/gene/oecd-473-in-vitro-mammalian-chromosome-aberration-test
https://www.oecd.org/en/publications/test-no-473-in-vitro-mammalian-chromosomal-aberration-test_9789264264649-en.html
https://www.benchchem.com/product/b167387?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/346356783_Bioconcentration_and_developmental_neurotoxicity_of_novel_brominated_flame_retardants_hexabromobenzene_and_pentabromobenzene_in_zebrafish
https://pubchem.ncbi.nlm.nih.gov/compound/Hexabromobenzene
https://www.nucro-technics.com/services/genetic-toxicology/invivo-mammalianmicronucleus/
https://catalog.labcorp.com/toxicology/gene/oecd-473-in-vitro-mammalian-chromosome-aberration-test
https://ntp.niehs.nih.gov/publications/reports/tr
https://chemview.epa.gov/chemview/proxy?filename=HC1222055.pdf
https://pubmed.ncbi.nlm.nih.gov/3596732/
https://pubmed.ncbi.nlm.nih.gov/3596732/
https://pubmed.ncbi.nlm.nih.gov/33120153/
https://pubmed.ncbi.nlm.nih.gov/33120153/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

[pubmed.ncbi.nim.nih.gov]
e 9. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
¢ 10. nucro-technics.com [nucro-technics.com]
e 11. biosafe.fi [biosafe.fi]
e 12. daikinchemicals.com [daikinchemicals.com]

e 13. In Vitro Mammalian Chromosomal Aberration Test - Creative Bioarray | Creative Bioarray
[creative-bioarray.com]

e 14. genedirex.com [genedirex.com]
e 15. oecd.org [oecd.org]
e 16. nucro-technics.com [nucro-technics.com]

 To cite this document: BenchChem. [In-Depth Toxicological Profile of Hexabromobenzene].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b167387#toxicological-profile-of-hexabromobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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